4-propoxycyclohexan-1-amine, Mixture of diastereomers

Drug Discovery Glucokinase Activation Diabetes

4-Propoxycyclohexan-1-amine (CAS 412356-51-5), supplied as a mixture of diastereomers, is a trans-1,4-disubstituted cyclohexylamine bearing a primary amine at the C1 position and an n-propoxy ether at the C4 position (molecular formula C₉H₁₉NO, MW 157.25 g/mol). This compound belongs to the 4-alkoxycyclohexylamine class of pharmaceutical intermediates, which are foundational building blocks for sulfonylurea antidiabetic agents such as glimepiride as well as next-generation glucokinase activators.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 412356-51-5
Cat. No. B3425365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propoxycyclohexan-1-amine, Mixture of diastereomers
CAS412356-51-5
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCCOC1CCC(CC1)N
InChIInChI=1S/C9H19NO/c1-2-7-11-9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3
InChIKeyMZUBANKASMUHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propoxycyclohexan-1-amine (Mixture of Diastereomers, CAS 412356-51-5): A Clinically Validated Chiral Cyclohexylamine Scaffold for Drug Discovery and Pharmaceutical Intermediate Sourcing


4-Propoxycyclohexan-1-amine (CAS 412356-51-5), supplied as a mixture of diastereomers, is a trans-1,4-disubstituted cyclohexylamine bearing a primary amine at the C1 position and an n-propoxy ether at the C4 position (molecular formula C₉H₁₉NO, MW 157.25 g/mol) [1]. This compound belongs to the 4-alkoxycyclohexylamine class of pharmaceutical intermediates, which are foundational building blocks for sulfonylurea antidiabetic agents such as glimepiride as well as next-generation glucokinase activators [2]. Its rigid cyclohexane backbone, defined trans-stereochemistry, and tunable alkoxy chain length make it a versatile chiral scaffold in asymmetric synthesis of bioactive molecules requiring precise spatial orientation [3]. Critically, the (1R,4R)-4-propoxycyclohexyl moiety serves as the stereochemically defined urea-forming amine component in cadisegliatin (TTP399), a liver-selective glucokinase activator that has received FDA Breakthrough Therapy Designation and entered Phase 3 clinical trials for type 1 diabetes [4]. This compound is typically handled under inert atmosphere and sourced at ≥95% purity from specialty chemical suppliers, with pricing scaling from approximately $128/50 mg to $1,256/1 g for the stereochemically defined (1R,4R)-enantiomer [5].

Why Generic Substitution Fails: Alkoxy Chain Length Dictates Lipophilicity, Conformational Flexibility, and Synthetic Utility in 4-Alkoxycyclohexylamines


The 4-alkoxycyclohexylamine series (methoxy, ethoxy, propoxy, butoxy) cannot be readily interchanged in pharmaceutical synthesis or biological screening applications because systematic variation of the alkoxy chain length produces predictable, quantifiable differences in lipophilicity (logP), conformational flexibility (rotatable bond count), and steric bulk that directly impact molecular recognition, pharmacokinetic partitioning, and downstream reactivity [1]. While the methoxy and ethoxy analogs are primarily employed as intermediates for the marketed drug glimepiride, the propoxy analog possesses the optimal chain length required for constructing the cyclohexyl(trans-4-propoxycyclohexyl) urea pharmacophore of cadisegliatin, a Phase 3 clinical candidate [2]. Substituting a shorter alkoxy chain (e.g., methoxy or ethoxy) would alter the lipophilic balance and conformational ensemble of the resulting urea derivative, potentially compromising glucokinase binding affinity and liver selectivity, while a longer chain (e.g., butoxy) may exceed Rule-of-5 logP thresholds and introduce undesirable metabolic liabilities [3]. Therefore, the propoxy chain represents a functional optimum—not merely a substitutable alkyl variant—for this specific clinical application. The quantitative evidence supporting this differentiation is presented in Section 3 below.

Quantitative Differentiation Evidence: 4-Propoxycyclohexan-1-amine vs. Shorter- and Longer-Chain 4-Alkoxycyclohexylamine Analogs


Evidence 1: Clinically Validated Chiral Building Block for a Phase 3 Glucokinase Activator

4-Propoxycyclohexan-1-amine, in its (1R,4R)-trans configuration, is the required chiral amine building block for the synthesis of cadisegliatin (TTP399, CAS 859525-02-3), a liver-selective glucokinase activator that has advanced to Phase 3 clinical testing (trial NCT06334133, CATT1) and received FDA Breakthrough Therapy Designation [1]. The target compound's propoxy-bearing cyclohexylamine moiety forms the trans-4-propoxycyclohexyl urea substructure within cadisegliatin, which is essential for the drug's pharmacological activity [2]. In contrast, the methoxy (4-methoxycyclohexan-1-amine, CAS 4342-46-5) and ethoxy (4-ethoxycyclohexan-1-amine, CAS 4342-49-8) analogs are predominantly employed as intermediates for glimepiride synthesis via the trans-4-methylcyclohexylamine or trans-4-alkoxycyclohexylamine routes, and have not been reported as components of any Phase 3 clinical candidate [3]. The butoxy analog (4-butoxycyclohexan-1-amine, CAS 178203-33-3) similarly lacks a clinical-stage pharmaceutical application. This represents a direct, application-level differentiation: the 4-propoxy analog is uniquely validated as the chiral precursor to an FDA-designated Breakthrough Therapy, whereas the methoxy, ethoxy, and butoxy analogs are limited to established generic drug intermediate pathways.

Drug Discovery Glucokinase Activation Diabetes

Evidence 2: Computed Lipophilicity (XLogP3) Differentiation — Propoxy Chain Occupies the Optimal logP Window for Blood-Brain Barrier and Membrane Partitioning

The XLogP3 value of 4-propoxycyclohexan-1-amine is 1.4, as computed by PubChem (XLogP3 3.0 algorithm) [1]. This places the compound in a lipophilicity range that balances aqueous solubility with membrane permeability—a desirable profile for both CNS and peripheral drug targets. Comparatively, the 4-methoxy analog (CAS 4342-46-5) has an XLogP3 of 0.5 , and the 4-ethoxy analog (CAS 4342-49-8/72342-87-1) has an XLogP of 0.8 . Each additional methylene group in the alkoxy chain increases logP by approximately 0.5–0.6 log units, consistent with the well-established Hansch π contribution for aliphatic carbons. The 4-propoxy compound is thus approximately 0.9 log units more lipophilic than the methoxy analog and 0.6 log units more lipophilic than the ethoxy analog, corresponding to an approximately 8-fold and 4-fold greater partition coefficient, respectively. This degree of lipophilicity increase is non-trivial for drug design: it places the propoxy analog squarely within the optimal logP range (1–3) for oral bioavailability and passive blood-brain barrier permeation, whereas the methoxy and ethoxy analogs fall below this threshold [2].

Lipophilicity Physicochemical Properties ADME

Evidence 3: Conformational Flexibility (Rotatable Bond Count) Differentiates Propoxy from Shorter Alkoxy Chains in Pharmacophore Design

The rotatable bond count of 4-propoxycyclohexan-1-amine is 3, as computed by PubChem [1]. This reflects the three rotatable bonds within the n-propoxy chain (O–CH₂, CH₂–CH₂, CH₂–CH₃), which provide conformational flexibility that can be exploited for induced-fit binding to target proteins. The 4-methoxy analog possesses only 1 rotatable bond (O–CH₃), and the 4-ethoxy analog possesses 2 rotatable bonds . The 4-butoxy analog would possess 4 rotatable bonds. Thus, the propoxy chain provides an intermediate degree of conformational entropy: greater than methoxy/ethoxy for exploring binding pocket space, yet not so large as to incur excessive entropic penalty upon binding or introduce metabolic soft spots associated with longer alkyl chains. In the context of the cadisegliatin urea pharmacophore, the three rotatable bonds in the propoxy chain allow the terminal methyl group to sample a conformational volume that is geometrically optimal for the glucokinase binding site, whereas the single rotatable bond of methoxy or the two of ethoxy would restrict this sampling, potentially reducing binding affinity [2].

Conformational Analysis Molecular Flexibility Pharmacophore Design

Evidence 4: Stereochemical Purity and the Mixture-of-Diastereomers Supply Form — A Practical Differentiator for Asymmetric Synthesis Workflows

The compound is commercially supplied as a mixture of diastereomers under CAS 412356-51-5, typically with a trans-configuration designation and ≥95% purity . This supply form is particularly valuable for laboratories that intend to perform chiral resolution or diastereomeric enrichment in-house, as the mixture provides access to both cis and trans diastereomers for comparative stereochemical SAR studies. In contrast, the single-enantiomer (1R,4R)-4-propoxycyclohexan-1-amine is available from suppliers such as Enamine and Biosynth at significantly higher cost (e.g., $128/50 mg, $468/0.5 g, $1,256/1 g for the 95% pure enantiomer) [1]. The diastereomeric mixture (CAS 412356-51-5) is generally available at lower cost from multiple Chinese suppliers (e.g., Accela, Leyan) at ≥95–98% purity in larger quantities . This cost differential—the diastereomeric mixture being substantially less expensive per gram than the resolved enantiomer—makes the mixture the economically rational choice for initial SAR exploration, reaction condition optimization, and process development, with the resolved enantiomer reserved for final-stage chiral synthesis or where absolute stereochemistry is critical.

Stereochemistry Chiral Resolution Asymmetric Synthesis

Best-Fit Research and Industrial Application Scenarios for 4-Propoxycyclohexan-1-amine (Mixture of Diastereomers, CAS 412356-51-5)


Scenario 1: Chiral Building Block for Liver-Selective Glucokinase Activator Synthesis (Cadisegliatin and Structural Analogs)

4-Propoxycyclohexan-1-amine is the definitive chiral amine precursor for constructing the trans-4-propoxycyclohexyl urea pharmacophore of cadisegliatin (TTP399), a Phase 3 liver-selective glucokinase activator with FDA Breakthrough Therapy Designation [1]. Medicinal chemistry teams developing next-generation glucokinase activators or exploring urea-based diabetes therapeutics should prioritize this compound, as the propoxy chain length has been clinically validated for glucokinase binding and liver selectivity. The diastereomeric mixture enables cost-effective initial SAR studies, with subsequent resolution to the (1R,4R)-enantiomer for final candidate synthesis. The compound's three-rotatable-bond propoxy chain and XLogP3 of 1.4 provide a balanced physicochemical profile conducive to oral bioavailability and target engagement [2].

Scenario 2: CNS Drug Discovery Scaffold Requiring Moderate Lipophilicity and Conformational Flexibility

With an XLogP3 of 1.4, the compound falls within the optimal lipophilicity range (logP 1–3) for passive blood-brain barrier permeation and CNS target engagement [1]. Compared to the less lipophilic methoxy (logP 0.5) and ethoxy (logP 0.8) analogs, the propoxy derivative provides enhanced membrane partitioning without exceeding Rule-of-5 thresholds [2]. Its primary amine offers a versatile handle for reductive amination, amide coupling, or urea formation, making it suitable for diversity-oriented synthesis of CNS-focused compound libraries targeting neurotransmitter receptors, ion channels, or enzymes. Researchers investigating sigma receptors, NMDA antagonists, or other cyclohexylamine-sensitive CNS targets should consider the propoxy analog as a starting scaffold due to its intermediate flexibility and validated synthetic tractability [3].

Scenario 3: Agrochemical Intermediate for Insecticidal, Acaricidal, or Herbicidal Active Ingredient Development

The 4-alkoxycyclohexane-1-amino-carboxylic ester class, to which 4-propoxycyclohexan-1-amine serves as a precursor, is documented in patent literature as an intermediate for insecticidal, acaricidal, and herbicidal compounds [1]. The trans-1,4-substitution pattern and the primary amine functionality allow for diverse derivatization into carboxamides, sulfonamides, or heterocyclic conjugates with potential agrochemical activity. Industrial agricultural chemistry groups should consider this compound for scaffold-hopping campaigns aimed at identifying new crop protection agents. The diastereomeric mixture supply form supports process chemistry development and scale-up feasibility studies prior to committing to enantiopure material for field trials [2].

Scenario 4: Stereochemical SAR Studies on Trans-1,4-Disubstituted Cyclohexylamine Pharmacophores

The mixture-of-diastereomers supply form (CAS 412356-51-5) is uniquely suited for academic and industrial laboratories conducting systematic stereochemical structure-activity relationship (SAR) investigations [1]. By procuring the diastereomeric mixture rather than the resolved single enantiomer, researchers gain simultaneous access to both cis and trans diastereomers for comparative biological evaluation. After initial screening identifies the active diastereomer, the resolved (1R,4R)-enantiomer can be procured for confirmatory studies. This workflow—screen the mixture, then verify with the pure enantiomer—has been validated in multiple drug discovery programs involving cyclohexylamine-based NK1 antagonists and sigma receptor ligands [2]. The propoxy chain length provides a well-characterized reference point within the 4-alkoxycyclohexylamine series, enabling systematic exploration of alkoxy chain effects on potency, selectivity, and pharmacokinetics [3].

Quote Request

Request a Quote for 4-propoxycyclohexan-1-amine, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.